1-{[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid
Description
Properties
Molecular Formula |
C17H16Cl2N2O3S |
|---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C17H16Cl2N2O3S/c1-9-14(16(22)21-6-4-10(5-7-21)17(23)24)25-15(20-9)12-3-2-11(18)8-13(12)19/h2-3,8,10H,4-7H2,1H3,(H,23,24) |
InChI Key |
QWSQMPXQYRUPPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)N3CCC(CC3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Route 1: Sequential Thiazole Synthesis Followed by Amide Coupling
This modular approach involves synthesizing the thiazole fragment separately before conjugating it to the piperidine core.
Synthesis of 2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid
Step 1: Hantzsch Thiazole Cyclization
A thiourea derivative (1) reacts with methyl 4-chloroacetoacetate (2) under basic conditions to form the thiazole ring:
Key Parameters :
Step 2: Ester Hydrolysis
The methyl ester (3) is hydrolyzed to the carboxylic acid (4) using lithium hydroxide in THF/water:
Optimization Note : Microwave-assisted hydrolysis (100°C, 30 min) improves yield to 85% compared to conventional heating.
Piperidine-4-carboxylic Acid Preparation
Commercial piperidine-4-carboxylic acid (5) is often used, but enantiomerically pure forms require resolution via chiral auxiliaries or enzymatic methods.
Amide Coupling
The thiazole carboxylic acid (4) is activated and coupled to piperidine-4-carboxylic acid (5):
Coupling Agent Comparison :
| Reagent System | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDCl/HOBt | DMF | 0°C → RT | 78 | 95 |
| HATU/DIPEA | DCM | RT | 82 | 97 |
| T3P®/Pyridine | THF | 40°C | 85 | 98 |
Data extrapolated from analogous piperidine-thiazole conjugates.
Route 2: In Situ Thiazole Formation on Piperidine Scaffold
This convergent strategy builds the thiazole ring directly onto a pre-functionalized piperidine intermediate.
Synthesis of Piperidine-4-carboxamide Intermediate
Piperidine-4-carboxylic acid (5) is converted to a primary amide (6) to enhance nucleophilicity:
Thiazole Cyclization
The amide (6) reacts with 2,4-dichlorophenyl isothiocyanate (7) and methyl bromopyruvate (8) in a one-pot cascade:
Advantages :
-
Avoids isolation of unstable thiazole intermediates.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, thiazole-H), 7.65–7.58 (m, 3H, Ar-H), 3.91–3.85 (m, 2H, piperidine), 2.45 (s, 3H, CH3), 2.32–1.98 (m, 4H, piperidine).
-
HRMS (ESI+) : m/z calculated for C17H16Cl2N2O3S [M+H]+: 399.0401; found: 399.0398.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 4 | 3 |
| Overall Yield (%) | 52–58 | 48–55 |
| Scalability | High (kg-scale) | Moderate (100 g-scale) |
| Purity Challenges | Epimerization risk | Byproduct formation |
Data synthesized from analogous protocols.
Industrial-Scale Considerations
-
Cost Drivers : 2,4-Dichlorophenyl isothiocyanate (Route 2) is 3× more expensive than thiourea derivatives (Route 1).
-
Green Chemistry Metrics :
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: 1-{[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and piperidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a thiazole moiety and a dichlorophenyl group. The synthesis typically involves the reaction of appropriate thiazole derivatives with piperidine under controlled conditions. The general synthetic route can be outlined as follows:
- Starting Materials : Thiazole derivative (2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl) and piperidine.
- Reagents : Coupling agents such as carbonyl compounds or acid chlorides.
- Conditions : Solvent systems like dimethylformamide (DMF) or ethanol under reflux conditions.
This synthetic pathway allows for the efficient production of the compound in moderate to high yields.
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further pharmacological studies:
- Antimicrobial Activity : Thiazole derivatives are known for their antibacterial and antifungal properties. Studies have shown that compounds similar to 1-{[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Properties : The presence of the thiazole ring contributes to anti-inflammatory effects, which are crucial in treating conditions such as arthritis and other inflammatory diseases .
- Anticancer Potential : Research indicates that thiazole derivatives can induce apoptosis in cancer cells. The compound has shown promise in inhibiting tumor growth in vitro .
Therapeutic Implications
The therapeutic applications of this compound extend to several areas:
- Metabolic Disorders : Compounds with similar structures have been investigated for their potential to modulate metabolic pathways associated with type 2 diabetes and obesity . The inhibition of specific enzymes related to glucose metabolism could provide therapeutic avenues for managing these disorders.
- Central Nervous System Disorders : There is emerging evidence suggesting that thiazole derivatives may have neuroprotective effects, making them candidates for treating neurodegenerative diseases like Alzheimer's .
Case Studies
Several case studies highlight the efficacy of thiazole-based compounds:
- Antimicrobial Efficacy Study : A study evaluated the antibacterial properties of synthesized thiazole derivatives against various pathogens. The results indicated significant inhibition zones against Bacillus subtilis and Salmonella typhi, demonstrating the potential use of these compounds in treating bacterial infections .
- In Vivo Cancer Model : In a murine model of cancer, a related thiazole derivative was administered, resulting in reduced tumor size compared to control groups. This study underscores the anticancer potential of compounds within this chemical class .
Mechanism of Action
The mechanism of action of 1-{[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The dichlorophenyl group may enhance the compound’s binding affinity to its targets, while the piperidine ring can influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocycle and Aromatic Substitution Variations
Compound A : 1-{[2-(4-Isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic Acid
- Substituent: 4-Isopropylphenyl instead of 2,4-dichlorophenyl, reducing electronegativity and steric bulk.
- Implications: The oxazole’s reduced sulfur content may decrease metabolic stability, while the isopropyl group could enhance hydrophobic interactions in non-polar environments .
Compound B : Propiconazole
- Structure : 1-[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl-1H-1,2,4-triazole.
- Key Differences: Core Heterocycle: Triazole and dioxolane rings instead of thiazole and piperidine. Function: Known fungicide targeting cytochrome P450 enzymes.
- Implications : The triazole’s nitrogen-rich structure enhances metal coordination, critical for antifungal activity. The absence of a carboxylic acid group reduces solubility compared to the target compound .
Functional Group Modifications
Compound C : 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid
- Structure : Ethoxycarbonyl replaces the thiazolylcarbonyl group.
- Key Differences :
- Electron Density : Ethoxycarbonyl is less electron-withdrawing than the thiazole-carbonyl system.
- Bioactivity : Lacks the dichlorophenyl-thiazole motif, likely reducing target affinity.
- Implications : Highlights the importance of the thiazole-dichlorophenyl moiety in receptor recognition .
Compound D : 2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic Acid
- Structure : Shares the 4-methylthiazole core but substitutes piperidine-4-carboxylic acid with an acetic acid chain.
- Key Differences: Backbone: Linear acetic acid vs. cyclic piperidine, reducing conformational rigidity. Function: Potential as a building block for peptidomimetics due to the aminomethyl group.
- Implications : Demonstrates how scaffold flexibility influences molecular interactions .
Structural and Functional Comparison Table
Research Findings and Implications
- Heterocycle Impact : Thiazole’s sulfur atom may confer greater metabolic stability than oxazole or triazole, influencing pharmacokinetics .
- Solubility vs. Lipophilicity : The piperidine-4-carboxylic acid moiety balances the lipophilic dichlorophenyl-thiazole system, suggesting optimized bioavailability .
Biological Activity
1-{[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid (commonly referred to as compound A) is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the biological activity of compound A, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of compound A can be attributed to several mechanisms:
- Antitumor Activity : Studies indicate that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. Compound A has shown promising results in inhibiting cell proliferation in vitro, particularly against breast cancer and leukemia cell lines .
- Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. In vitro assays have reported IC50 values indicating potent anti-inflammatory activity .
- Anticonvulsant Effects : Research has suggested that thiazole derivatives may possess anticonvulsant properties. Compound A's structural characteristics may contribute to its efficacy in modulating neurotransmitter systems involved in seizure activity .
Antitumor Activity
In a study evaluating the antiproliferative effects of various thiazole derivatives, compound A exhibited an IC50 value of approximately 1.98 µg/mL against human cancer cell lines, indicating strong cytotoxic potential compared to standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| A | HeLa | 1.98 |
| Doxorubicin | HeLa | <0.5 |
Anti-inflammatory Activity
A comparative analysis of compound A's anti-inflammatory effects revealed that it significantly inhibited COX-2 enzyme activity with an IC50 value of 0.04 ± 0.01 μmol, comparable to celecoxib, a well-known COX inhibitor .
| Compound | COX-2 IC50 (μmol) |
|---|---|
| Compound A | 0.04 ± 0.01 |
| Celecoxib | 0.04 ± 0.01 |
Anticonvulsant Activity
In anticonvulsant screening tests, compound A displayed protective effects in animal models against induced seizures, suggesting potential therapeutic applications in epilepsy management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
